molecular formula C17H27NO B14596665 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- CAS No. 61170-98-7

4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-

Cat. No.: B14596665
CAS No.: 61170-98-7
M. Wt: 261.4 g/mol
InChI Key: GWORZLVJIYMHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is part of the piperidinol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the reaction of 3,4-dimethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. For example, it has been studied as a potential antagonist of the CCR5 receptor, which is involved in the entry of HIV-1 into host cells . The binding of the compound to the receptor can inhibit the viral entry process, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Properties

CAS No.

61170-98-7

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C17H27NO/c1-12-6-7-16(8-13(12)2)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3

InChI Key

GWORZLVJIYMHPW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CC2=CC(=C(C=C2)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.